3-(2-Chlorophenyl)oxetan-3-amine hydrochloride
Overview
Description
3-(2-Chlorophenyl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO It is a derivative of oxetane, a four-membered ring containing one oxygen atom The compound is characterized by the presence of a 2-chlorophenyl group attached to the oxetane ring and an amine group, which is protonated to form the hydrochloride salt
Preparation Methods
The synthesis of 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate precursor. For example, a halogenated phenyl derivative can undergo a nucleophilic substitution reaction with an epoxide to form the oxetane ring.
Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source. This step may involve the use of reagents such as ammonia or primary amines under suitable reaction conditions.
Formation of the Hydrochloride Salt: The final step involves the protonation of the amine group to form the hydrochloride salt. This can be achieved by treating the amine with hydrochloric acid.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(2-Chlorophenyl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives, such as oxetanones or oxetanols.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced derivatives, such as oxetanes with reduced functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide, sodium cyanide, or thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of corresponding hydroxy derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)oxetan-3-amine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the development of new therapeutic agents. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 2-chlorophenyl group and the amine group allows the compound to form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the observed biological effects.
Comparison with Similar Compounds
3-(2-Chlorophenyl)oxetan-3-amine hydrochloride can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)oxetan-3-amine hydrochloride: This compound has a similar structure but with the chlorine atom positioned at the 4-position of the phenyl ring. The difference in the position of the chlorine atom can lead to variations in reactivity and biological activity.
3-Phenyl-oxetan-3-amine hydrochloride: This compound lacks the chlorine atom on the phenyl ring. The absence of the chlorine atom can affect the compound’s chemical properties and interactions with biological targets.
3-(2-Fluorophenyl)oxetan-3-amine hydrochloride: This compound has a fluorine atom instead of a chlorine atom on the phenyl ring. The presence of the fluorine atom can influence the compound’s reactivity and stability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-chlorophenyl)oxetan-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMFLQRDZVDHMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2Cl)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332765-90-8 | |
Record name | 3-Oxetanamine, 3-(2-chlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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